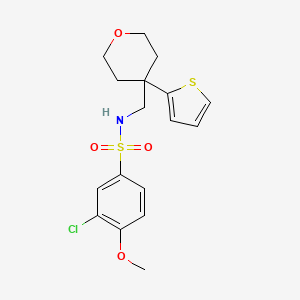

![molecular formula C21H21N5OS B2496274 1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole CAS No. 1240263-85-7](/img/structure/B2496274.png)

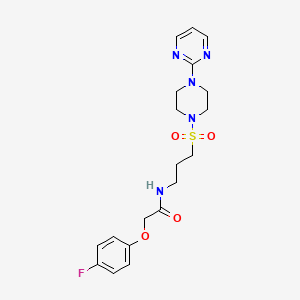

1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step chemical reactions, starting from simpler precursor compounds. For instance, the synthesis of various pyrazole derivatives, similar to the core structure of the target compound, has been reported. These syntheses typically involve condensation reactions, cyclization, and sometimes, the incorporation of specific functional groups to achieve the desired molecular architecture (Uma et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through techniques like NMR, FT-IR, MS, and UV-visible spectroscopy. X-ray crystallography provides definitive structural confirmation by detailing the molecule's crystal system, space group, and confirmation of rings and substituents in the compound. For example, a novel pyrazole derivative was characterized confirming its structure and providing insights into its molecular conformation (Kumara et al., 2018).

Scientific Research Applications

Antitumor Activity

- Synthesis and Antitumor Evaluation: A study highlighted the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, exhibiting promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The evaluation revealed significant activities of certain compounds, demonstrating their potential as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Antifungal Properties

- Thiazole-Aminopiperidine Hybrid Analogs: Research into thiazole-aminopiperidine hybrid analogs has shown novel Mycobacterium tuberculosis GyrB inhibitors with notable in vitro activity, highlighting their potential use in combating tuberculosis (Jeankumar et al., 2013).

- New Heterocycles with Antimicrobial Activity: Compounds based on the 1,3,4-thiadiazole scaffold have shown antimicrobial activities, contributing to the development of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Properties

- Ester and Amide Derivatives Against Cancer Cells: The synthesis of ester and amide derivatives of a related pyrazole-carboxylic acid and their evaluation for anticancer activity against various human cancer cells indicated significant growth inhibitory effects, suggesting these compounds as promising for further development in cancer therapy (Inceler, Yılmaz, & Baytas, 2013).

Molecular Interaction and Drug Design

- Cannabinoid Receptor Antagonist Interaction: A study on the molecular interaction of a cannabinoid receptor antagonist provides insights into the structural requirements for binding and antagonism at the CB1 receptor, contributing to the development of drugs targeting cannabinoid-mediated pathways (Shim et al., 2002).

Synthetic Methodologies and Chemical Properties

- Microwave-Assisted Synthesis: Research has explored microwave-assisted synthesis techniques for creating novel pyrazole-containing derivatives, emphasizing the efficiency and versatility of these methods in producing compounds with potential biological activities (Hafez, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have been used in the development of various drugs, indicating a broad spectrum of potential targets .

Mode of Action

It’s worth noting that benzimidazole and indole derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways . For instance, some benzimidazole derivatives have shown cytotoxic potential against leukemia cell lines .

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

For instance, some benzimidazole derivatives have shown cytotoxic potential against leukemia cell lines .

properties

IUPAC Name |

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-thiophen-2-ylpyrazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5OS/c27-21(18-12-17(23-24-18)20-6-3-11-28-20)25-9-7-15(8-10-25)13-26-14-22-16-4-1-2-5-19(16)26/h1-6,11,14-15,17-18,23-24H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMFPMVLZNEWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4CC(NN4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)

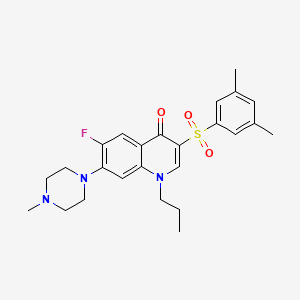

![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)

![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)

![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2496210.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2496214.png)